An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)benzyl Alcohol
An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)benzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2-Iodo-5-(trifluoromethyl)benzyl alcohol. It is intended to serve as a technical resource for professionals engaged in chemical research and development.
Core Chemical Properties
2-Iodo-5-(trifluoromethyl)benzyl alcohol is an aromatic alcohol featuring both an iodine and a trifluoromethyl substituent on the benzene ring. These functional groups impart unique reactivity and properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group often enhances the biological activity and pharmacokinetic profiles of derivative compounds, while the iodo group provides a reactive site for cross-coupling reactions.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 702641-05-2 | [2][3][] |
| Molecular Formula | C₈H₆F₃IO | [2][3] |
| Molecular Weight | 302.03 g/mol | [2][5] |
| Appearance | Not specified; related benzyl alcohols are white solids or colorless liquids. | [6][7][8] |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Not explicitly defined. Benzyl alcohols generally have moderate solubility in water and are miscible with other alcohols and diethyl ether.[8] The trifluoromethyl group may increase solubility in non-polar solvents.[1] | |
| InChI | InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | [2] |
| InChIKey | YSHVUTKATXCKBP-UHFFFAOYSA-N | [2] |
| SMILES | C(O)C1=CC(C(F)(F)F)=CC=C1I | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-Iodo-5-(trifluoromethyl)benzyl alcohol are crucial for its application in research.
Synthesis Protocol (General Method)
While specific synthesis routes for this exact molecule are proprietary or not widely published, a common method for preparing substituted benzyl alcohols involves a Grignard reaction.[9] The following is a generalized protocol based on this chemistry.
Objective: To synthesize 2-Iodo-5-(trifluoromethyl)benzyl alcohol from a corresponding aryl halide.
Materials:
-
2-Iodo-5-(trifluoromethyl)bromobenzene (or a similar Grignard precursor)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: Under an inert nitrogen atmosphere, add magnesium turnings and anhydrous THF to a flame-dried, four-neck flask.[9]
-
Add a solution of 2-Iodo-5-(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the flask while stirring. The reaction may need gentle heating to initiate.[9]
-
Maintain the reaction under reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.[9]
-
Reaction with Formaldehyde: Cool the reaction mixture. In a separate flask, prepare a suspension of paraformaldehyde in anhydrous THF.[9]
-
Slowly add the Grignard reagent to the paraformaldehyde suspension. Control the temperature as the reaction is exothermic.
-
After the addition is complete, reflux the mixture for approximately 30-60 minutes to ensure the reaction goes to completion.[9]
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by slowly adding it to a cold, dilute solution of hydrochloric acid.[9]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-Iodo-5-(trifluoromethyl)benzyl alcohol via column chromatography or distillation under reduced pressure.[9]
Analytical Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
-
Methodology: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).[6] Chemical shifts are reported relative to tetramethylsilane (TMS).[6] Expected ¹H NMR signals would include distinct peaks in the aromatic region, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton.
2. Infrared (IR) Spectroscopy:
-
Purpose: To identify the presence of key functional groups.
-
Methodology: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands for an alcohol include a broad O-H stretching vibration (around 3200-3600 cm⁻¹) and a C-O stretching vibration (around 1000-1200 cm⁻¹).[10][11] Strong C-F stretching bands are also expected.
3. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern, further confirming the structure.
-
Methodology: Analyze the sample using a mass spectrometer, typically with electron ionization (EI). The mass spectrum of an alcohol often shows a weak or absent molecular ion peak.[12] Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[12][13]
Reactivity and Applications
Chemical Reactivity
The reactivity of 2-Iodo-5-(trifluoromethyl)benzyl alcohol is dictated by its three primary functional components: the hydroxyl group, the aryl iodide, and the trifluoromethyl-substituted aromatic ring.
-
Alcohol Group: Like most primary alcohols, the hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification with carboxylic acids or etherification.[1][8]
-
Aryl Iodide: The carbon-iodine bond is a key site for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this position.
-
Aromatic Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.
Caption: Synthesis and characterization workflow.
Applications in Drug Development and Research
Substituted benzyl alcohols, particularly those containing fluorine, are critical building blocks in medicinal chemistry and materials science.[1]
-
Pharmaceutical Intermediates: The trifluoromethyl group is a common feature in many modern pharmaceuticals. Its inclusion can significantly improve a drug's metabolic stability, lipophilicity, and binding affinity.[1] Therefore, 2-Iodo-5-(trifluoromethyl)benzyl alcohol serves as a valuable precursor for synthesizing complex, biologically active molecules.[1][14]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl moiety can enhance the efficacy and properties of pesticides and herbicides.[1]
-
Organic Synthesis: As a bifunctional molecule, it allows for sequential and site-selective modifications. The iodo group can be transformed via cross-coupling, followed by reactions at the alcohol, or vice-versa, providing synthetic flexibility.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Iodo-5-(trifluoromethyl)benzyl alcohol(702641-05-2) 1H NMR spectrum [chemicalbook.com]
- 3. 702641-05-2 | 2-Iodo-5-(trifluoromethyl)benzyl alcohol | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 5. 5-IODO-2-(TRIFLUOROMETHYL)BENZYL ALCOHOL - CAS:1261682-35-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
